1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester
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Overview
Description
1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound, being a boronic ester, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boronic ester acts as a nucleophile, transferring its organic group to palladium during the transmetalation step .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, doesn’t directly interact with biological pathways. Instead, it’s a chemical process used to construct complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s stability and bioavailability in a biological system.
Result of Action
As a reagent in Suzuki-Miyaura cross-coupling reactions, the primary result of this compound’s action is the formation of new carbon-carbon bonds . This is a key step in the synthesis of many complex organic molecules.
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis increases at physiological pH, which could impact the compound’s stability in biological systems . Furthermore, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst and reaction conditions .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester typically involves the reaction of 1-isobutyryl-5,6-dihydro-2H-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar structure but with a Boc protecting group.
3,6-Dihydro-2H-pyridine-1-ylboronic acid pinacol ester: Lacks the isobutyryl group, leading to different reactivity and applications.
Uniqueness
1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is unique due to its isobutyryl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific Suzuki–Miyaura coupling reactions where other boronic esters may not be as effective .
Properties
IUPAC Name |
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO3/c1-11(2)13(18)17-9-7-12(8-10-17)16-19-14(3,4)15(5,6)20-16/h7,11H,8-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKCXSDCAUPOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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